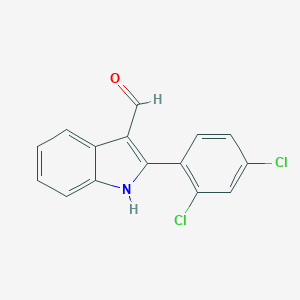

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKIWMRYORRTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Preparation and Reaction Conditions

The Vilsmeier reagent is synthesized by slowly adding phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at 0–5°C, followed by stirring for 30–40 minutes. The indole substrate is then introduced, and the mixture undergoes dropwise addition of the reagent at 0–5°C. After stirring at room temperature for 1–2 hours, reflux at 80–90°C for 5–8 hours completes the formylation.

Critical Parameters:

Workup and Characterization

Post-reaction, the mixture is cooled, neutralized with saturated sodium carbonate (pH 8–9), and filtered to isolate the product. Recrystallization from ethanol yields pure this compound (65–78% yield). Nuclear magnetic resonance (NMR) data confirm successful formylation:

-

¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, aromatic), 7.56–7.20 (m, 3H, indole-H).

-

¹³C NMR (DMSO-d₆): δ 185.34 (CHO), 138.85–112.80 (aromatic carbons).

Friedel-Crafts Alkylation and Subsequent Formylation

This two-step approach first constructs the 2-(2,4-dichlorophenyl)indole scaffold via Friedel-Crafts alkylation, followed by formylation at the 3-position.

Indole Scaffold Synthesis

Reaction of aniline derivatives with 2,4-dichlorobenzoyl chloride in the presence of AlCl₃ (Lewis catalyst) in dichloromethane (DCM) at 25°C for 12 hours yields 2-(2,4-dichlorophenyl)-1H-indole.

Optimization Notes:

Formylation Using Duff Reaction

The Duff reaction (hexamethylenetetramine/HCOOH) selectively formylates the 3-position of the indole ring. Heating at 100°C for 6 hours in formic acid achieves 70–82% yield.

Spectroscopic Validation:

One-Pot Multicomponent Synthesis

A sequential multicomponent protocol combines imine formation, Mannich reaction, and oxidative aromatization in a single pot.

Reaction Sequence

-

Imine Formation: 2,4-Dichloroaniline reacts with indole-3-carbaldehyde in ethanol at 25°C for 2 hours.

-

Mannich Cyclization: Succinaldehyde and L-proline (20 mol%) catalyze cyclization at 60°C for 4 hours.

-

Oxidative Aromatization: IBX (2-iodoxybenzoic acid) in DMSO at 80°C for 3 hours completes the synthesis.

Advantages:

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Vilsmeier-Haack Mechanism

The reaction proceeds via electrophilic attack of the chloroiminium ion (generated from POCl₃ and DMF) at the indole’s 3-position, followed by hydrolysis to yield the aldehyde. Competing reactions include over-chlorination at elevated temperatures, necessitating strict temperature control.

Friedel-Crafts Limitations

AlCl₃-mediated reactions may cause isomerization of the dichlorophenyl group, leading to byproducts like 3-(2,4-dichlorophenyl)-1H-indole-2-carbaldehyde (5–12% yield).

Industrial-Scale Considerations

For large-scale synthesis (≥1 kg), the Friedel-Crafts method is preferred due to:

-

Solvent Recovery: DCM and formic acid can be recycled via distillation.

-

Catalyst Reusability: AlCl₃ is recoverable by aqueous workup.

Emerging Methodologies

Recent advances include photoredox catalysis for direct C–H formylation, though yields remain suboptimal (45–55%). Enzymatic approaches using aldehyde dehydrogenases are under investigation but face substrate specificity challenges .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: 2-(2,4-dichlorophenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(2,4-dichlorophenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde exhibits notable biological activities. Key findings include:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies demonstrate its effectiveness against several cancer types, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, indicating its potential use in developing new antimicrobial agents.

- Enzyme Inhibition : Investigations into the compound's interaction with specific enzymes have revealed its ability to act as an inhibitor, which could be beneficial in treating diseases related to enzyme dysfunction.

Case Studies

Several case studies have documented the applications of this compound in drug development and synthetic chemistry:

- Anticancer Research : A study explored the synthesis of derivatives of this compound and their biological evaluation against breast cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting structural modifications could improve therapeutic efficacy .

- Synthesis of Heterocycles : Researchers developed a one-pot multicomponent reaction involving this compound to synthesize novel pyrrole-based scaffolds. These compounds demonstrated promising biological activities, highlighting the utility of this indole derivative in creating complex heterocyclic systems .

- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound revealed its potential for oral bioavailability and favorable metabolic profiles. Such studies are essential for advancing this compound toward clinical applications .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

- Halogenation: The target compound’s 2,4-dichlorophenyl group introduces significant hydrophobicity (ClogP ~4.8 estimated) compared to non-halogenated analogs like 2-(furan-2-yl)-1H-indole-3-carbaldehyde (LogP ~4.8 reported) . Chlorine atoms also increase molecular weight and may enhance stability.

- Polar Groups : Methoxy substituents (e.g., 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde) improve solubility relative to chlorinated analogs but reduce logP values .

Structural Similarity

Biological Activity

2-(2,4-Dichlorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

Synthesis

The compound can be synthesized through various methodologies involving indole derivatives. The reaction typically involves the condensation of 2,4-dichlorobenzaldehyde with indole derivatives under acidic or basic conditions, leading to the formation of the targeted carbaldehyde .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting promising activity .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values for these cell lines were reported to be less than that of doxorubicin, a standard chemotherapeutic agent .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | <10 |

| Jurkat | <10 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of key survival pathways within cancer cells. Molecular dynamics simulations suggest that the compound interacts with Bcl-2 proteins, which are crucial for cell survival .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects . It inhibits the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells with an IC50 value of approximately 38 µM. This suggests potential as an anti-inflammatory agent by modulating the NF-kB signaling pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine Substituents: The presence of chlorine atoms on the phenyl ring enhances lipophilicity and may facilitate interaction with biological targets.

- Indole Moiety: The indole structure is known for its ability to engage in π-stacking interactions with proteins, enhancing binding affinity.

Research indicates that modifications to the position and type of substituents on the indole ring can significantly alter biological activity, highlighting the importance of SAR studies in drug design .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Anticancer Efficacy: A study demonstrated that derivatives of indole-3-carbaldehyde exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing safer therapeutic agents .

- Antimicrobial Testing: In comparative studies with other indole derivatives, this compound consistently showed superior antimicrobial activity against both gram-positive and gram-negative bacteria .

Q & A

Q. What synthetic routes are recommended for 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde?

A common approach involves condensation reactions of appropriately substituted indole precursors with 2,4-dichlorobenzaldehyde derivatives. For example, analogous methods for indole-3-carbaldehyde synthesis include coupling reactions under acidic or catalytic conditions (e.g., Vilsmeier-Haack formylation). Post-synthetic modifications may involve protecting group strategies to ensure regioselectivity. Structural confirmation is typically achieved via single-crystal X-ray diffraction , as demonstrated in studies of similar compounds (e.g., bond angles such as C2–C1–Cl1 at 121.5°) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- FT-IR for identifying functional groups (e.g., aldehyde C=O stretch near 1680–1700 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities. For example, torsion angles like C8–C7–O1 at 116.2° and C21–C20–H20 at 109.5° provide insights into molecular conformation .

Q. What safety protocols are essential during laboratory handling?

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in a dry, cool environment to minimize degradation (see safety guidelines for structurally similar indole-3-carbaldehydes in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions in NMR or IR data may arise from solvent effects , tautomerism , or crystallinity differences . Mitigation strategies include:

- Using 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Comparing experimental data with computational predictions (e.g., DFT calculations for IR frequencies).

- Re-crystallizing the compound under varied conditions (e.g., slow evaporation vs. diffusion methods) to assess polymorphism .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor solubility in common solvents and disordered crystal packing due to bulky substituents. Solutions involve:

- Screening solvent mixtures (e.g., DCM/hexane).

- Optimizing temperature gradients during slow evaporation.

- Analyzing torsion angles (e.g., C4–C7–O1 at 124.3°) to identify steric hindrance .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking (using software like MOE) predicts interactions with biological targets (e.g., enzymes or receptors).

- QSAR studies correlate electronic properties (e.g., Cl substituent electronegativity) with activity. For example, dichlorophenyl groups may enhance binding via hydrophobic interactions, as seen in antifungal agents .

Q. What experimental strategies validate the compound’s potential as an antimicrobial agent?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Mechanistic studies : Fluorescence microscopy to assess membrane disruption.

- Comparative analysis : Benchmark against known indole derivatives (e.g., 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde, which exhibits antitumor activity) .

Q. How do electronic effects of the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups reduce electron density on the indole ring, favoring electrophilic substitution at the 5-position. This is critical in designing Suzuki-Miyaura or Ullmann couplings for functionalization. Computational studies (e.g., NBO analysis) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.